Naphthalen-2-yl(phenyl)methanol

Description

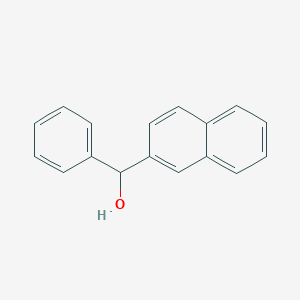

Naphthalen-2-yl(phenyl)methanol (IUPAC name: [this compound]) is a diaryl methanol derivative comprising a naphthalene ring substituted at the 2-position, a phenyl group, and a hydroxymethyl (-CH2OH) functional group. Its molecular formula is C17H14O, with a molecular weight of 234.3 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ethers, esters, and chiral alcohols. Its structure combines aromatic rigidity with the reactivity of a primary alcohol, making it valuable in catalytic transformations and pharmaceutical precursor synthesis .

Properties

IUPAC Name |

naphthalen-2-yl(phenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWPQZWRXDGDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-2-yl(phenyl)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with naphthalen-2-ylmethanone. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Naphthalen-2-yl(phenyl)methanone.

Reduction: Naphthalen-2-yl(phenyl)methane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Naphthalen-2-yl(phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(phenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| This compound | Phenyl, naphthalen-2-yl, -CH2OH | C17H14O | 234.3 | Primary alcohol |

| 1-(Naphthalen-2-yl)ethanol | Naphthalen-2-yl, -CH(OH)CH3 | C12H12O | 172.22 | Secondary alcohol |

| Cyclohexyl(phenyl)methanol | Cyclohexyl, phenyl, -CH2OH | C13H18O | 190.28 | Primary alcohol |

| Diphenylmethanol | Two phenyl, -CH2OH | C13H12O | 184.23 | Primary alcohol |

| (3-Methoxynaphthalen-2-yl)(phenyl)methanol | Phenyl, 3-methoxy-naphthalen-2-yl, -CH2OH | C18H16O2 | 272.32 | Primary alcohol (methoxy-substituted) |

Key Observations :

- Steric Effects: this compound exhibits moderate steric hindrance due to its two aryl groups, whereas cyclohexyl(phenyl)methanol has greater bulk from the cyclohexyl moiety. This impacts reactivity in crowded reactions .

Reactivity in Etherification Reactions

Etherification is a critical reaction for alcohols. Data from iron-catalyzed cross-etherification studies highlight differences in yields and selectivity:

Table 2: Etherification Yields of Analogous Alcohols

Note: Direct data for this compound is absent in the provided evidence. However, inferences can be made:

- Primary vs. Secondary Alcohols: Primary alcohols (e.g., diphenylmethanol) generally show lower yields (62–89%) compared to secondary alcohols like 1-(naphthalen-2-yl)ethanol (88%) due to steric and electronic factors .

- Steric Hindrance: The naphthalen-2-yl and phenyl groups in this compound may reduce reactivity in etherification compared to less hindered analogues like cyclohexyl(phenyl)methanol.

Catalytic Oxidation and Chirality

describes the oxidation of (R)-(1-(2-(Trifluoromethyl)phenyl)naphthalen-2-yl)methanol to an aldehyde, highlighting the role of substituents in stereochemical outcomes. For this compound:

- Reaction Efficiency : Bulky aryl groups could slow reaction rates but improve product stability due to resonance effects.

Biological Activity

Naphthalen-2-yl(phenyl)methanol, an organic compound with the molecular formula C₁₇H₁₄O, has garnered attention for its diverse biological activities. This compound features a naphthalene ring connected to a phenyl group via a methanol moiety, which contributes to its unique chemical properties and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The structure of this compound is characterized by:

- Molecular Formula : C₁₇H₁₄O

- Functional Groups : Hydroxyl group (-OH) attached to the methylene carbon.

This configuration allows for significant interactions with biological targets due to its polar character, which facilitates hydrogen bonding and enhances solubility in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further pharmacological exploration against various pathogens.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell growth. For instance, related compounds have demonstrated cytotoxic effects on breast cancer cell lines (MDA-MB-231), inducing apoptosis and cell cycle arrest .

- Influence on Biochemical Pathways : The interactions of this compound with enzymes and receptors suggest that it may influence multiple biochemical pathways, potentially affecting cellular signaling and metabolic processes .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Binding Interactions : The compound's polar character facilitates binding to various biological macromolecules, including proteins involved in signaling pathways.

- Influence on Enzyme Activity : Similar compounds have been shown to inhibit specific enzymes, suggesting that this compound may also modulate enzyme activity through competitive or non-competitive inhibition .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

A study evaluated the anticancer properties of naphthalene derivatives, including this compound. The results indicated significant cytotoxicity against MDA-MB-231 breast cancer cells. The mechanism involved cell cycle arrest and apoptosis induction, highlighting the compound's potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully characterized; however, its molecular weight (234.292 Da) suggests favorable absorption characteristics. The ability to form hydrogen bonds may enhance its bioavailability and distribution within biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.